molecular formula C12H18N2O B13576990 1-(2-Methoxy-3-methylphenyl)piperazine

1-(2-Methoxy-3-methylphenyl)piperazine

Cat. No.: B13576990
M. Wt: 206.28 g/mol
InChI Key: CGUOSBJVSQAKSD-UHFFFAOYSA-N
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Description

1-(2-Methoxy-3-methylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a methoxy group and a methyl group attached to the phenyl ring, which is further connected to a piperazine moiety. The molecular formula of this compound is C12H18N2O .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-3-methylphenyl)piperazine typically involves the reaction of 2-methoxy-3-methylphenylamine with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-3-methylphenyl)piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-3-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors in the central nervous system, including serotonin and dopamine receptors. This interaction can modulate neurotransmitter release and influence neuronal activity, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methoxy-3-methylphenyl)piperazine is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-(2-methoxy-3-methylphenyl)piperazine

InChI

InChI=1S/C12H18N2O/c1-10-4-3-5-11(12(10)15-2)14-8-6-13-7-9-14/h3-5,13H,6-9H2,1-2H3

InChI Key

CGUOSBJVSQAKSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCNCC2)OC

Origin of Product

United States

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